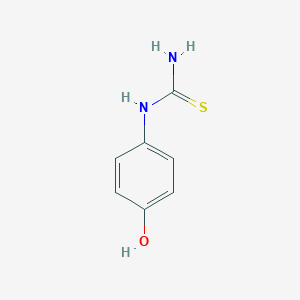

1-(4-Hydroxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICKOOCQSYZYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164932 | |

| Record name | Urea, 1-(p-hydroxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-27-0 | |

| Record name | N-(4-Hydroxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Hydroxyphenylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Hydroxyphenylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(p-hydroxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1520-27-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-HYDROXYPHENYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U97KKG63Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of 1-(4-Hydroxyphenyl)thiourea

An In-depth Technical Guide on the Synthesis and Characterization of 1-(4-Hydroxyphenyl)thiourea

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation in a structured format, and visualizations of the key processes.

The synthesis of this compound can be effectively achieved through the reaction of 4-aminophenol with ammonium thiocyanate in the presence of a strong acid, typically hydrochloric acid. This method involves the in situ formation of 4-hydroxyphenyl isothiocyanate, which subsequently reacts with ammonia generated from the ammonium thiocyanate to yield the desired thiourea derivative.

Reaction Scheme

The overall reaction can be depicted as follows:

Step 1: Formation of 4-hydroxyphenyl isothiocyanate 4-aminophenol reacts with thiocyanic acid (generated in situ from ammonium thiocyanate and HCl) to form 4-hydroxyphenyl isothiocyanate.

Step 2: Reaction with Ammonia The intermediate, 4-hydroxyphenyl isothiocyanate, is not isolated but reacts directly with ammonia (also present from the ammonium thiocyanate) to form this compound.

Experimental Protocol: Synthesis

Materials and Reagents:

-

4-Aminophenol

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminophenol (0.1 mol) in a mixture of 50 mL of ethanol and 50 mL of distilled water.

-

To this solution, add ammonium thiocyanate (0.12 mol) and stir until it is completely dissolved.

-

Slowly add concentrated hydrochloric acid (0.1 mol) to the reaction mixture.

-

Heat the mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water to remove any unreacted salts.

-

Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

-

Dry the purified product in a desiccator over anhydrous calcium chloride.

Visualization of Synthesis Workflow

A Comprehensive Technical Guide to 1-(4-Hydroxyphenyl)thiourea (CAS: 1520-27-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Hydroxyphenyl)thiourea, identified by the CAS number 1520-27-0, is an organosulfur compound belonging to the thiourea family. Thiourea and its derivatives are a versatile class of molecules with a wide range of applications in medicinal chemistry, organic synthesis, and material science.[1][2][3] Structurally, this compound features a thiourea core functional group attached to a 4-hydroxyphenyl (phenol) ring. This compound is particularly notable as a key intermediate in the synthesis of SKI II (Sphingosine Kinase Inhibitor II), a nonlipid, orally bioavailable inhibitor of sphingosine kinase which has demonstrated significant inhibition of tumor growth in murine models.[4] This whitepaper provides a detailed overview of its chemical properties, synthesis, biological significance, and the general characteristics of the thiourea class to which it belongs.

Physicochemical and Toxicological Data

Quantitative data regarding the physicochemical properties and general toxicity of thioureas are summarized below for easy reference and comparison.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are presented in Table 1. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 1520-27-0 | [4][5][6] |

| Molecular Formula | C₇H₈N₂OS | [4][5][6] |

| Molecular Weight | 168.22 g/mol | [4][5][6] |

| Melting Point | ~210-214 °C (with decomposition) | [4][6][7] |

| Boiling Point | 341.5 ± 44.0 °C (Predicted) | [4] |

| Density | 1.450 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.53 ± 0.26 (Predicted) | [4] |

| Storage Temperature | 2-8°C | [4] |

| MDL Number | MFCD00041186 | [4][5][6] |

| InChI Key | QICKOOCQSYZYQB-UHFFFAOYSA-N | [4][6] |

| SMILES | C1=CC(=CC=C1NC(=S)N)O | [4][6] |

Table 1: Physicochemical Properties of this compound.

Toxicological Profile (General for Thiourea Class)

| Toxicity Endpoint | Species | Route | Value | Reference(s) |

| Acute Oral LD50 | Rat | Oral | 125 - 1930 mg/kg bw | [8] |

| Acute Dermal LD50 | Rabbit | Dermal | >2800 mg/kg bw | [8] |

| Acute Inhalation LC50 | Rat | Inhalation | >195 mg/m³ (4-hour exposure) | [8] |

| Carcinogenicity | - | - | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | [8] |

| - | - | Suspected of causing cancer (HSIS classification). | ||

| Reproductive Toxicity | - | - | Suspected of damaging fertility or the unborn child. | [9] |

Table 2: General Toxicological Data for Thiourea.

Synthesis and Experimental Protocols

The synthesis of thiourea derivatives typically involves the reaction between an amine and an isothiocyanate. This section outlines a general synthetic pathway and provides a specific, detailed experimental protocol for a closely related compound.

General Synthesis of N-Aryl Thioureas

The formation of N-aryl thioureas proceeds via the nucleophilic attack of an amine's nitrogen atom on the electrophilic carbon of an isothiocyanate group.[10] The intermediate formed then undergoes proton transfer to yield the final thiourea product. For this compound, this would involve the reaction of 4-aminophenol with a suitable thiocyanate source.

Caption: General workflow for the synthesis of N-aryl thiourea derivatives.

Experimental Protocol: Synthesis of 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea

The following protocol, adapted from the synthesis of a related analogue, provides a concrete example of the reaction conditions for preparing aryl thioureas.[11]

-

Reagents and Materials:

-

3,4,5-trimethoxyphenyl isothiocyanate (0.20 g, 0.89 mmol)

-

4-aminophenol (0.10 g, 1.10 mmol)

-

Acetonitrile (6 ml)

-

n-hexane (for washing)

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve 3,4,5-trimethoxyphenyl isothiocyanate in 6 ml of acetonitrile in a reaction vessel.

-

Add 4-aminophenol to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[11]

-

Upon completion, filter the resulting precipitate rapidly.

-

Wash the collected solid with n-hexane to remove any unreacted starting materials and impurities.

-

Dry the final product, 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea.

-

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Elemental Analysis.[12]

-

Mechanism of Action and Biological Relevance

The primary documented application of this compound is as a precursor to the sphingosine kinase inhibitor, SKI II.[4] However, the broader thiourea scaffold is associated with a wide array of biological activities.

Role as a Synthetic Intermediate for SKI II

Sphingosine kinases (SK1 and SK2) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid.[4] S1P is involved in regulating numerous cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of the SK/S1P signaling axis is implicated in the pathology of cancer, inflammatory diseases, and fibrosis. SKI II, synthesized from this compound, acts as a nonlipid inhibitor of this kinase, thereby blocking the production of S1P and inhibiting these downstream pathological processes.[4]

Caption: The Sphingosine Kinase signaling pathway and the inhibitory action of SKI II.

General Biological Activities of Thiourea Derivatives

Thiourea-containing compounds have been extensively studied and exhibit a broad spectrum of pharmacological activities:

-

Antimicrobial and Antiviral: Certain thiourea derivatives have shown efficacy against various bacterial and fungal strains.[1][13] Some have also been investigated as potential antiviral agents.[14]

-

Anticancer: Beyond SKI II, other thiourea derivatives have been found to inhibit tumor growth by targeting various cellular pathways in cancer cells.[13][15]

-

Enzyme Inhibition: This class of compounds is known to inhibit various enzymes, including urease, tyrosinase, and cholinesterases, making them of interest for treating metabolic and neurodegenerative disorders.[12][16][17]

-

Antithyroid Activity: Thiourea derivatives like propylthiouracil are used clinically to treat hyperthyroidism by inhibiting the thyroid peroxidase enzyme, which is essential for thyroid hormone synthesis.[13]

-

Anti-tuberculosis Activity: The thiourea drug isoxyl has been shown to inhibit the synthesis of oleic acid in Mycobacterium tuberculosis by targeting the Δ9-stearoyl desaturase enzyme, DesA3.[18]

Pharmacokinetics (General Profile)

Specific pharmacokinetic data for this compound are not available. However, studies on other thiourea derivatives and the parent compound provide general insights.

-

Absorption: Thioureas are generally absorbed from the gastrointestinal tract following oral administration.[13] In silico and preclinical studies of some thiourea-based antivirals suggest good GI absorption.[14]

-

Distribution: After absorption, they are distributed throughout the body.[13] A study on specific thiourea derivatives in rats showed rapid distribution to all examined tissues, including the liver, kidney, heart, spleen, and brain, indicating an ability to cross the blood-brain barrier.[14]

-

Metabolism and Excretion: Metabolism is expected to occur in the liver, with excretion primarily through the kidneys via urine.[13]

Conclusion

This compound (CAS: 1520-27-0) is a valuable chemical intermediate, most notably for its role in the synthesis of the potent sphingosine kinase inhibitor, SKI II. While detailed biological and pharmacokinetic data on this specific molecule are limited, its thiourea core structure places it within a class of compounds renowned for their diverse and significant biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The established synthetic routes are straightforward, and the general toxicological profile of thioureas necessitates careful handling. For drug development professionals, this compound represents not only a key building block for targeting the SK/S1P pathway but also a scaffold with potential for further derivatization to explore a wide range of therapeutic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound , 95% , 1520-27-0 - CookeChem [cookechem.com]

- 5. 1-(4-Hydroxyphenyl)-2-thiourea [oakwoodchemical.com]

- 6. N-(4-Hydroxyphenyl)thiourea, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemwhat.com [chemwhat.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. m.youtube.com [m.youtube.com]

- 14. biorxiv.org [biorxiv.org]

- 15. jppres.com [jppres.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Crystallography of 1-(4-Hydroxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)thiourea is a derivative of thiourea featuring a hydroxyphenyl substituent. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of this compound, with a focus on its role as a potential tyrosinase inhibitor. While a definitive crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this document presents detailed crystallographic data for a closely related analogue to provide insights into its structural characteristics.

Molecular Structure

The molecular structure of this compound consists of a central thiourea core connected to a 4-hydroxyphenyl group. The presence of the thiourea moiety (-(NH)C(=S)NH-) allows for tautomerism, existing in both thione and thiol forms, with the thione form being predominant in aqueous solutions. The key structural features include the planar phenyl ring, the hydroxyl group which can act as a hydrogen bond donor and acceptor, and the thiourea group which is also involved in hydrogen bonding.

Molecular Formula: C H N O S Molecular Weight: 168.22 g/mol

Synthesis

The synthesis of this compound can be achieved through several established methods for synthesizing thiourea derivatives. A common approach involves the reaction of an isothiocyanate with an amine.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthesis methods for similar thiourea derivatives.

Materials:

-

4-Aminophenol

-

Ammonium thiocyanate or a suitable isothiocyanate precursor

-

Hydrochloric acid

-

Ethanol

-

Water

Procedure:

-

A mixture of 4-aminophenol (1 equivalent) and ammonium thiocyanate (1.2 equivalents) in a suitable solvent such as ethanol is prepared.

-

Concentrated hydrochloric acid is added dropwise to the mixture while stirring.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate, this compound, is collected by filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield the final product.

Diagram of Synthetic Workflow:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Crystallography

As of the latest search, a definitive crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, to provide valuable insight into the expected crystallographic parameters, the data for a closely related compound, 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea , is presented below. This data can serve as a useful reference for understanding the potential solid-state conformation and packing of this compound.

Crystal Data for 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea[1]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₈N₂O₄S |

| Formula Weight | 334.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5705 (5) |

| b (Å) | 12.8195 (7) |

| c (Å) | 12.4157 (7) |

| α (°) | 90 |

| β (°) | 99.434 (3) |

| γ (°) | 90 |

| Volume (ų) | 1659.68 (15) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.338 |

| Absorption Coefficient (mm⁻¹) | 0.22 |

Selected Bond Lengths and Angles for 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea[1]

| Bond | Length (Å) | Angle | Value (°) |

| S1-C7 | 1.679(2) | N1-C7-N2 | 117.1(2) |

| N1-C7 | 1.353(3) | N1-C7-S1 | 122.1(2) |

| N2-C7 | 1.365(3) | N2-C7-S1 | 120.8(2) |

| N1-C1 | 1.423(3) | C7-N1-C1 | 126.8(2) |

| N2-C8 | 1.417(3) | C7-N2-C8 | 127.5(2) |

| O1-C4 | 1.366(3) | C3-C4-O1 | 119.9(2) |

Note: Atom numbering may not correspond to the IUPAC nomenclature of this compound and is specific to the cited crystal structure.

In the crystal structure of this analogue, the molecules are linked by intermolecular N—H···S, N—H···O, and O—H···S hydrogen bonds, forming a three-dimensional network.[1]

Biological Significance and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] Of particular interest to drug development professionals is their potential as enzyme inhibitors.

Tyrosinase Inhibition

Several studies have highlighted thiourea-containing compounds as potent inhibitors of tyrosinase.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[4] Overproduction of melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, these compounds can potentially be used in dermatological and cosmetic applications for skin lightening and treating pigmentation issues.[4] The sulfur atom in the thiourea moiety is believed to be crucial for the inhibitory activity.[3]

Signaling Pathway of Tyrosinase in Melanogenesis:

Caption: The role of tyrosinase in melanin synthesis and its inhibition by this compound.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry, particularly as a tyrosinase inhibitor. While detailed crystallographic data for this specific compound is not yet available, analysis of closely related structures provides valuable insights into its molecular geometry and intermolecular interactions. The straightforward synthesis and the established biological relevance of the thiourea scaffold make this compound and its analogues promising candidates for further investigation in the development of novel therapeutic and cosmetic agents. Future work should focus on obtaining single crystals of this compound to elucidate its precise three-dimensional structure and to further explore its structure-activity relationships.

References

- 1. 1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 3. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1-(4-Hydroxyphenyl)thiourea: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Hydroxyphenyl)thiourea is a versatile chemical intermediate recognized for its role in the synthesis of potent bioactive molecules. While direct therapeutic applications of this specific compound are not extensively documented, its structural motif is a cornerstone in the development of various enzyme inhibitors. Notably, it serves as a key precursor for the non-lipid sphingosine kinase inhibitor, SKI II, which has demonstrated significant efficacy in preclinical tumor models. The thiourea scaffold, of which this compound is a representative member, is associated with a broad spectrum of biological activities. Derivatives have shown inhibitory action against several key enzymes implicated in human diseases, including urease, tyrosinase, and various kinases. This technical guide consolidates the current understanding of the potential therapeutic targets related to this compound, focusing on the established activities of its derivatives and the broader thiourea class of compounds. Detailed experimental protocols for assessing these biological activities and relevant signaling pathways are provided to facilitate further research and drug development efforts in this area.

Introduction

This compound (Figure 1) is an organic compound featuring a thiourea core substituted with a 4-hydroxyphenyl group. Its primary significance in medicinal chemistry lies in its utility as a synthetic intermediate. A prominent example is its role in the synthesis of SKI II, a potent inhibitor of sphingosine kinase with demonstrated oral bioavailability and antitumor effects in murine models.[1][2][3] The thiourea moiety (S=C(NH)₂) is a well-established pharmacophore known to interact with various biological targets, often through hydrogen bonding and coordination with metal ions in enzyme active sites. Consequently, the therapeutic potential of this compound is inferred from the extensive research on structurally related compounds and derivatives that exhibit a range of pharmacological effects, including anticancer, antimicrobial, and enzyme-inhibitory activities. This guide will explore the primary therapeutic targets associated with the thiourea scaffold, with a focus on sphingosine kinase, urease, and tyrosinase, for which substantial evidence exists for this class of compounds.

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure.

Potential Therapeutic Targets

Sphingosine Kinase (SphK)

Sphingosine kinases (SphK1 and SphK2) are pivotal enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P levels acts as a cellular "rheostat," regulating cell fate decisions such as proliferation, survival, and apoptosis. Aberrant SphK1 activity is frequently observed in various cancers, where it promotes tumorigenesis, inflammation, and angiogenesis.

This compound is a direct precursor to SKI II, a known inhibitor of SphK.[1][2][3] This strongly suggests that the structural elements of this compound are compatible with the binding site of SphK and that its derivatives are promising candidates for SphK-targeted therapies.

Signaling Pathway

Sphingosine Kinase 1 (SphK1) Signaling Pathway.

Urease

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In humans, urease produced by pathogenic bacteria, most notably Helicobacter pylori, is a key virulence factor. By generating ammonia, H. pylori neutralizes the acidic environment of the stomach, facilitating its colonization and contributing to the pathogenesis of gastritis, peptic ulcers, and gastric cancer. Thiourea and its derivatives are well-documented inhibitors of urease, with the thiocarbonyl sulfur atom believed to interact with the nickel ions in the enzyme's active site.

Inhibition Mechanism

Proposed Mechanism of Urease Inhibition.

Tyrosinase

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in dermatology and cosmetics. Many thiourea derivatives have been reported to inhibit tyrosinase, likely by chelating the copper ions in the active site through their sulfur and nitrogen atoms.

Melanin Synthesis Pathway

Tyrosinase-mediated Melanin Synthesis and Inhibition.

Data Presentation

Quantitative data on the inhibitory activity of this compound is not extensively available in the public domain. The following table summarizes the known biological activities of its derivatives and the broader class of thiourea compounds against the identified potential therapeutic targets.

| Target Enzyme | Compound Class/Derivative | Activity Type | IC₅₀ / Kᵢ | Reference |

| Sphingosine Kinase 1 (SphK1) | SKI II (derivative) | Inhibition | 0.5 - 78 µM | [1][2][3] |

| Urease (H. pylori) | Thiourea (parent compound) | Inhibition | ~21 µM | General Literature |

| Urease (Jack Bean) | Substituted Thioureas | Inhibition | 0.39 - 60 µM | [1] |

| Tyrosinase (Mushroom) | Phenylthiourea Derivatives | Inhibition | Low µM to nM range | General Literature |

| Various Cancer Cell Lines | Substituted Thioureas | Cytotoxicity | Variable (µM range) | General Literature |

Note: IC₅₀ values can vary significantly based on assay conditions and the specific derivative.

Experimental Protocols

Sphingosine Kinase Inhibition Assay (Radiometric)

Objective: To determine the in vitro inhibitory activity of a test compound against SphK1.

Workflow Diagram

References

N-Phenylthiourea Analogs as Sphingosine Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphKs) are critical enzymes in the sphingolipid signaling pathway, catalyzing the phosphorylation of sphingosine to the bioactive lipid mediator sphingosine-1-phosphate (S1P). Two isoforms, SphK1 and SphK2, regulate the cellular balance between the pro-apoptotic molecules sphingosine and ceramide and the pro-survival molecule S1P. This balance, often termed the "sphingolipid rheostat," is crucial for cell fate decisions. Dysregulation of SphK activity is implicated in numerous diseases, including cancer, inflammation, and fibrosis, making these enzymes attractive therapeutic targets. While various scaffolds have been investigated as SphK inhibitors, this guide focuses on the potential of N-phenylthiourea analogs, a class of compounds known for their diverse biological activities.

Sphingosine Kinase Signaling Pathways

SphK1 and SphK2, despite catalyzing the same reaction, have distinct subcellular localizations and functions. SphK1 is primarily cytosolic and translocates to the plasma membrane upon activation, leading to an increase in intracellular S1P that can be exported to act on cell surface S1P receptors (S1PR1-5). In contrast, SphK2 is predominantly found in the nucleus, mitochondria, and endoplasmic reticulum, where it can have opposing effects to SphK1, including promoting apoptosis. The S1P generated by both isoforms can act intracellularly or be transported out of the cell to activate G protein-coupled S1P receptors, initiating downstream signaling cascades that influence cell proliferation, survival, migration, and angiogenesis.

Caption: Overview of the Sphingosine Kinase Signaling Pathway.

Inhibition by N-Phenylthiourea Analogs: State of Research

While the thiourea scaffold is present in a variety of biologically active molecules, and some have been investigated as kinase inhibitors, there is a notable lack of specific, publicly available data on N-phenylthiourea analogs as direct inhibitors of Sphingosine Kinase 1 and 2. Structure-activity relationship (SAR) studies and quantitative inhibition data (e.g., IC50 values) for this specific class of compounds against SphK1 and SphK2 are not extensively documented in peer-reviewed literature.

Research on thiourea derivatives has often focused on their anticancer properties through other mechanisms, such as inhibition of Epidermal Growth Factor Receptor (EGFR), or as inhibitors of other enzymes like tyrosinase. The structural similarities to known kinase inhibitors suggest that N-phenylthiourea analogs could potentially fit into the ATP-binding or sphingosine-binding pockets of SphKs, but this remains an underexplored area of research.

Quantitative Data on SphK Inhibitors

Due to the limited data on N-phenylthiourea analogs, the following table summarizes the inhibitory activity of other well-characterized SphK inhibitors to provide a comparative context for drug development professionals.

| Inhibitor | Target(s) | IC50 / Ki | Compound Class |

| PF-543 | SphK1 | Ki = 3.6 nM | Piperidine derivative |

| SKI-II | SphK1/SphK2 | IC50 = 5-15 µM | 2-amino-thiazole derivative |

| ABC294640 (Opaganib) | SphK2 | Ki = 9.8 µM | N,N'-disubstituted urea |

| N,N-Dimethylsphingosine (DMS) | SphK1/SphK2 | Ki ≈ 5 µM | Sphingosine analog |

| SLM6031434 | SphK1 | IC50 = 0.6 µM | Amino-alcohol derivative |

| MP-A08 | SphK2 | IC50 = 1.3 µM | Piperidinyl-acetophenone |

Experimental Protocols

In Vitro Sphingosine Kinase Activity Assay (Radiometric)

This is a highly sensitive method to quantify the inhibitory potential of test compounds against SphK1 and SphK2.

Materials:

-

Recombinant human SphK1 or SphK2

-

D-erythro-sphingosine

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM MgCl₂, 0.5 mM DTT, 1 mM ATP)

-

N-phenylthiourea analogs (dissolved in DMSO)

-

Chloroform, Methanol, HCl

-

TLC plates (e.g., silica gel 60)

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture containing kinase buffer, recombinant SphK enzyme, and the N-phenylthiourea analog at various concentrations.

-

Initiate the reaction by adding D-erythro-sphingosine and [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding acidic chloroform/methanol.

-

Extract the lipids by vortexing and centrifugation.

-

Spot the organic phase onto a TLC plate and develop the chromatogram to separate S1P from unreacted ATP.

-

Visualize the radiolabeled S1P spot by autoradiography.

-

Scrape the S1P spot and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Caption: Workflow for a radiometric Sphingosine Kinase assay.

Cell-Based Assay for S1P Levels (LC-MS/MS)

This protocol measures the effect of inhibitors on S1P production in a cellular context.

Materials:

-

Cultured cells (e.g., U937, HEK293)

-

Cell culture medium and supplements

-

N-phenylthiourea analogs

-

Internal standard (e.g., C17-S1P)

-

Methanol, Chloroform, KCl

-

LC-MS/MS system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of the N-phenylthiourea analog for a specified time.

-

Harvest the cells and add the internal standard.

-

Extract lipids using a chloroform/methanol extraction method.

-

Dry the organic phase and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system to separate and quantify S1P levels relative to the internal standard.

-

Determine the dose-dependent reduction in cellular S1P levels.

An In-depth Technical Guide to the Tyrosinase Inhibitory Properties of Hydroxyphenylthioureas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of hydroxyphenylthioureas as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. Excessive melanin production can lead to hyperpigmentation disorders, making tyrosinase inhibitors highly sought after in dermatology and cosmetics. This document details the quantitative inhibitory data, mechanisms of action, and essential experimental protocols for researchers working on the development of novel depigmenting agents.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a rate-limiting role in the complex process of melanogenesis.[1][2][3][4] It catalyzes two critical initial reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.[4] Due to this pivotal role, the inhibition of tyrosinase is a primary strategy for controlling melanin production and treating hyperpigmentation.[5][6] Hydroxyphenylthiourea derivatives have emerged as a promising class of tyrosinase inhibitors, often exhibiting greater potency than established agents like kojic acid.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition mechanism investigation of quercetagetin as a potential tyrosinase inhibitor [frontiersin.org]

- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]

Methodological & Application

Synthesis of 1-(4-Hydroxyphenyl)thiourea: An Experimental Protocol

Introduction

1-(4-Hydroxyphenyl)thiourea is a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. Its structure, featuring a phenol group and a thiourea moiety, makes it a versatile building block for drug discovery and development. This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound from readily available starting materials. The described method is robust, scalable, and yields a high-purity product.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 4-aminophenol with ammonium thiocyanate in an acidic aqueous medium. The reaction proceeds via the in-situ formation of the corresponding isothiocyanate, which is then attacked by the amino group of another 4-aminophenol molecule, or more directly, through a concerted mechanism catalyzed by the acid.

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

Materials and Equipment:

-

4-Aminophenol (99% purity)

-

Ammonium thiocyanate (98% purity)

-

Concentrated Hydrochloric acid (37%)

-

Deionized water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

pH paper or pH meter

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.91 g (0.1 mol) of 4-aminophenol in 100 mL of deionized water.

-

Acidification: Slowly add 8.3 mL of concentrated hydrochloric acid to the stirring solution.

-

Addition of Thiocyanate: To this acidic solution, add 8.37 g (0.11 mol) of ammonium thiocyanate.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to 90°C using a heating mantle. Maintain the reaction at this temperature under constant stirring for 9 hours. A comparable synthesis for a similar compound, 1-(4-methoxyphenyl)thiourea, was carried out at 90°C for 9 hours.[1] A general procedure for phenylthiourea synthesis suggests refluxing for 4 hours after initial heating.[2]

-

Cooling and Precipitation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to form crystals.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60°C until a constant weight is achieved.

Data Presentation

| Parameter | Expected Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Molecular Formula | C₇H₈N₂OS |

| Molecular Weight | 168.22 g/mol |

| Melting Point | 214-216 °C (literature value: 214 °C)[3] |

| Yield | 85-95% (based on similar syntheses)[1] |

| Solubility | Soluble in ethanol, acetone; sparingly soluble in water |

Spectroscopic Data:

-

FT-IR (KBr, cm⁻¹): Characteristic peaks are expected around 3400-3200 (N-H and O-H stretching), 1600 (aromatic C=C stretching), 1550 (N-H bending), and 1250 (C=S stretching).

-

¹H NMR (DMSO-d₆, δ ppm): Expected signals include peaks for the aromatic protons (AA'BB' system), the phenolic hydroxyl proton, and the N-H protons of the thiourea group.

-

¹³C NMR (DMSO-d₆, δ ppm): Signals corresponding to the thiocarbonyl carbon (C=S), and the aromatic carbons are anticipated.

Safety Precautions

-

This experiment should be conducted in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Aminophenol is harmful if swallowed and may cause skin irritation.

-

Ammonium thiocyanate is harmful if swallowed or inhaled.

-

Concentrated hydrochloric acid is corrosive and causes severe skin burns and eye damage. Handle with extreme care.

-

Avoid inhalation of dust and vapors.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory synthesis of this compound. By following the outlined steps, researchers can reliably produce this important chemical intermediate in high yield and purity. The provided data serves as a benchmark for the characterization of the synthesized compound.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Application of 1-(4-Hydroxyphenyl)thiourea as a Corrosion Inhibitor in Acidic Media: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 1-(4-Hydroxyphenyl)thiourea as a corrosion inhibitor for mild steel in acidic environments. Thiourea and its derivatives are well-established as effective corrosion inhibitors due to the presence of heteroatoms (Nitrogen and Sulfur) that facilitate their adsorption onto the metal surface, forming a protective barrier. The protocols outlined herein cover inhibitor synthesis, material preparation, and standard corrosion testing methodologies, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. While specific quantitative data for this compound is not extensively available in published literature, this guide provides a comprehensive framework for its evaluation, supplemented with illustrative data based on the performance of analogous thiourea derivatives.

Introduction

The corrosion of metals, particularly in acidic media, is a significant challenge across various industries, including chemical processing, oil and gas, and metal finishing. The use of organic corrosion inhibitors is a practical and cost-effective method to mitigate this issue. Thiourea and its derivatives are a prominent class of organic inhibitors, recognized for their high inhibition efficiency at low concentrations.[1][2] The inhibitory action of these compounds is attributed to the presence of sulfur and nitrogen atoms, which possess lone pairs of electrons, enabling strong adsorption onto the metal surface.[3][4] This adsorption forms a protective film that isolates the metal from the corrosive environment.[2]

This compound is a derivative of particular interest due to the presence of a hydroxyl group on the phenyl ring, which may enhance its solubility and adsorption characteristics. This document serves as a practical guide for researchers to synthesize and evaluate the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media.

Mechanism of Corrosion Inhibition

The primary mechanism of corrosion inhibition by this compound involves the adsorption of its molecules onto the metal surface, thereby blocking the active sites for corrosion.[2] This process can occur through:

-

Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule.

-

Chemisorption: Covalent bonding between the lone pair electrons of sulfur and nitrogen atoms and the vacant d-orbitals of the iron atoms on the metal surface.

The adsorbed inhibitor molecules form a protective barrier that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. The presence of the phenyl ring and the hydroxyl group can further influence the adsorption process through π-electron interactions and increased electron density on the molecule.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-Aminophenol

-

Ammonium thiocyanate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Distilled water

Procedure:

-

A mixture of 4-aminophenol (0.1 mol) and ammonium thiocyanate (0.12 mol) in a round-bottom flask is heated in an oil bath.

-

Concentrated hydrochloric acid is added dropwise with constant stirring until the mixture becomes a clear solution.

-

The reaction mixture is refluxed for 4-6 hours.

-

After cooling, the mixture is poured into ice-cold water.

-

The resulting precipitate of this compound is filtered, washed with cold water, and recrystallized from ethanol to obtain a purified product.

-

The synthesized compound should be characterized using techniques such as FTIR, ¹H NMR, and Mass Spectrometry to confirm its structure.

Preparation of Mild Steel Specimens

Materials:

-

Mild steel coupons of known composition (e.g., C: 0.15-0.20%, Mn: 0.40-0.60%, P: max 0.04%, S: max 0.05%, Fe: balance)

-

Silicon carbide papers of various grades (e.g., 220, 400, 600, 800, 1000, 1200)

-

Acetone

-

Distilled water

-

Ethanol

Procedure:

-

Cut mild steel coupons into appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm for weight loss studies).

-

Mechanically polish the surfaces of the coupons using successively finer grades of silicon carbide paper to achieve a smooth, mirror-like finish.

-

Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water and then ethanol.

-

Dry the coupons in a stream of warm air and store them in a desiccator prior to use.

Weight Loss Measurements

Procedure:

-

Accurately weigh the prepared mild steel coupons using an analytical balance.

-

Immerse the coupons in a 1 M HCl solution (or other acidic medium) without and with various concentrations of this compound.

-

Maintain the solution at a constant temperature (e.g., 298 K) in a water bath for a specified immersion period (e.g., 6 hours).

-

After the immersion period, retrieve the coupons, wash them with a solution of 20% NaOH containing zinc dust to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

-

Electrochemical Measurements

Apparatus:

-

Potentiostat/Galvanostat

-

A three-electrode corrosion cell:

-

Working Electrode: Prepared mild steel coupon with a known exposed surface area.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum foil or graphite rod.

-

Procedure:

-

Assemble the three-electrode cell with the prepared mild steel working electrode immersed in the test solution (1 M HCl without and with various concentrations of the inhibitor).

-

Allow the system to stabilize for approximately 30-60 minutes to reach a steady open-circuit potential (OCP).

3.4.1. Potentiodynamic Polarization:

-

Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

-

Plot the resulting potential versus the logarithm of the current density (Tafel plot).

-

Extrapolate the linear cathodic and anodic regions of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

3.4.2. Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

-

Plot the impedance data as a Nyquist plot (Z'' vs. Z').

-

The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

-

Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Data Presentation

The following tables present hypothetical quantitative data for the corrosion inhibition of mild steel in 1 M HCl by this compound, based on typical results for similar thiourea derivatives.

Table 1: Weight Loss Data

| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| Blank | 75.2 | 12.53 | - |

| 0.1 | 15.1 | 2.52 | 79.9 |

| 0.5 | 8.3 | 1.38 | 89.0 |

| 1.0 | 4.5 | 0.75 | 94.0 |

| 2.0 | 2.8 | 0.47 | 96.3 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | -485 | 1150 | 75 | 120 | - |

| 0.1 | -478 | 230 | 72 | 115 | 80.0 |

| 0.5 | -472 | 125 | 70 | 112 | 89.1 |

| 1.0 | -465 | 68 | 68 | 110 | 94.1 |

| 2.0 | -460 | 42 | 65 | 108 | 96.3 |

Table 3: Electrochemical Impedance Spectroscopy Data

| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 45 | 150 | - |

| 0.1 | 220 | 85 | 80.0 |

| 0.5 | 410 | 60 | 89.0 |

| 1.0 | 750 | 45 | 94.0 |

| 2.0 | 1200 | 30 | 96.3 |

Visualizations

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Caption: Proposed mechanism of corrosion inhibition by this compound in acidic media.

References

Application Notes and Protocols for Testing Anticancer Activity of Thiourea Derivatives on Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including significant anticancer potential.[1][2] These compounds and their analogues have been shown to inhibit the growth of various cancer cell lines, targeting molecular pathways crucial for cancer progression, such as cell signaling and angiogenesis.[2][3][4] The structural diversity of the thiourea scaffold allows for modifications that can enhance cytotoxic activity and selectivity against tumor cells while minimizing harm to normal cells.[4][5][6]

This document provides a comprehensive set of protocols for the in vitro evaluation of thiourea derivatives' anticancer activity. The workflow progresses from initial cytotoxicity screening to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution.

Overall Experimental Workflow

The evaluation of a novel thiourea derivative follows a logical progression from broad screening to specific mechanistic investigation. The typical workflow involves an initial cytotoxicity assay to determine the compound's potency (IC50), followed by assays to elucidate the mechanism of cell death, such as apoptosis and cell cycle analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols: Spectroscopic Analysis of 1-(4-Hydroxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic analysis of 1-(4-Hydroxyphenyl)thiourea, a compound of interest in medicinal chemistry and drug development. This document outlines the expected spectral data, experimental protocols for acquiring NMR and IR spectra, and a typical synthesis procedure.

Introduction

This compound is a thiourea derivative containing a phenol group. Thiourea and its derivatives are known for a wide range of biological activities. The structural elucidation and purity assessment of this compound are critical for its development as a potential therapeutic agent. NMR and IR spectroscopy are powerful analytical techniques for confirming the molecular structure and identifying key functional groups.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These values are based on the analysis of its chemical structure and comparison with similar compounds reported in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.0 | Singlet (broad) | 1H | Ar-OH |

| ~9.0 - 9.5 | Singlet (broad) | 1H | NH (adjacent to phenyl) |

| ~7.5 - 8.0 | Singlet (broad) | 2H | NH₂ |

| ~7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to NH) |

| ~6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to OH) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~182 - 184 | C=S |

| ~155 - 157 | Ar-C (C-OH) |

| ~130 - 132 | Ar-C (C-NH) |

| ~128 - 130 | Ar-CH (ortho to NH) |

| ~115 - 117 | Ar-CH (ortho to OH) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3300 - 3100 | Medium | N-H stretch (thiourea) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1510 | Strong | N-H bend |

| ~1350 | Medium | C-N stretch |

| ~1240 | Strong | C-O stretch (phenolic) |

| ~730 | Medium | C=S stretch |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar thiourea derivatives.

Materials:

-

4-Aminophenol

-

Ammonium thiocyanate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenol in a minimal amount of ethanol.

-

In a separate beaker, prepare a solution of ammonium thiocyanate in water.

-

Slowly add the ammonium thiocyanate solution to the 4-aminophenol solution with stirring.

-

To the resulting mixture, add concentrated hydrochloric acid dropwise until the solution becomes acidic.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified crystals in a vacuum oven.

NMR Spectroscopic Analysis

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H NMR.

Sample Preparation:

-

Accurately weigh 5-10 mg of the synthesized this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

IR Spectroscopic Analysis

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer (e.g., PerkinElmer, Thermo Fisher Scientific) equipped with an Attenuated Total Reflectance (ATR) accessory or configured for KBr pellet preparation.

Sample Preparation (ATR Method):

-

Place a small amount of the dry, solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the ATR accessory with the sample or the KBr pellet into the sample compartment of the FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Relationship between functional groups of this compound and their spectroscopic signals.

Application Notes and Protocols for Enzyme Inhibition Assays of Thiourea Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the inhibitory effects of thiourea compounds on several key enzymes: Tyrosinase, Urease, Carbonic Anhydrase, and Xanthine Oxidase. Thiourea derivatives are a versatile class of compounds known to exhibit a wide range of biological activities, including the inhibition of various enzymes, making them promising candidates for drug discovery and development.

Tyrosinase Inhibition Assay

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1] Its inhibition is a key strategy for the development of agents for hyperpigmentation disorders.

Signaling Pathway in Melanogenesis

The production of melanin is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), which activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP). This in turn activates protein kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB).[2] CREB then upregulates the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes, including tyrosinase.[3]

Experimental Protocol: Tyrosinase Inhibition Assay (using L-DOPA)

This protocol is designed for a 96-well plate format.[4]

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Thiourea test compounds

-

Kojic acid (positive control)

-

50 mM Sodium Phosphate Buffer (pH 6.8)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

-

Mushroom Tyrosinase Solution (1000 units/mL): Dissolve in cold sodium phosphate buffer. Prepare fresh and keep on ice.[4]

-

L-DOPA Solution (10 mM): Dissolve in sodium phosphate buffer. Prepare fresh.[4]

-

Test Compound and Kojic Acid Stock Solutions: Dissolve in DMSO to prepare high-concentration stock solutions (e.g., 10 mM). Prepare serial dilutions in sodium phosphate buffer. The final DMSO concentration in the assay should be below 1%.

-

-

Assay Plate Setup:

-

Test Wells: 40 µL of sodium phosphate buffer, 20 µL of thiourea compound dilution, and 20 µL of tyrosinase solution.

-

Positive Control Wells: 40 µL of sodium phosphate buffer, 20 µL of kojic acid dilution, and 20 µL of tyrosinase solution.

-

Negative Control Well (No Inhibitor): 60 µL of sodium phosphate buffer and 20 µL of tyrosinase solution.

-

Blank Well: 80 µL of sodium phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of L-DOPA solution to all wells. The total volume should be 100 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes.[4]

Data Analysis:

-

Calculate the Rate of Reaction (V): Determine the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the Percentage of Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis.

Summary of Tyrosinase Inhibition by Thiourea Derivatives

| Compound ID | IC50 (µM) | Inhibition Type | Reference |

| Indole-thiourea 4b | 5.9 ± 2.47 | Competitive | [5] |

| Kojic Acid (Standard) | 16.4 ± 3.53 | - | [5] |

| Isocryptolepine aza acyl thiourea 6g | 0.832 ± 0.03 | Competitive | [6] |

| Thioacetazone | 14 | Non-competitive | [7] |

| Ambazone | 15 | Non-competitive | [7] |

| Methimazole | 90 | Non-competitive | [7] |

Urease Inhibition Assay

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In pathogenic bacteria like Helicobacter pylori, urease activity is crucial for survival in the acidic environment of the stomach.[8]

Role of Urease in Helicobacter pylori Survival

H. pylori utilizes urease to neutralize gastric acid. The ammonia produced from urea hydrolysis raises the pH of the surrounding environment, allowing the bacterium to colonize the gastric mucosa.[8]

Experimental Protocol: Urease Inhibition Assay (Indophenol Method)

This protocol is adapted for a 96-well plate format.

Materials and Reagents:

-

Jack Bean Urease

-

Urea

-

Thiourea test compounds

-

Thiourea (positive control)

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali Reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare all solutions in phosphate buffer.

-

Urease Solution: Prepare a working solution of urease.

-

Urea Solution: Prepare a stock solution of urea.

-

Test Compound and Standard Stock Solutions: Dissolve in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

-

Assay Plate Setup:

-

In each well, add 25 µL of urease solution and 25 µL of the test compound dilution.

-

For the negative control, add 25 µL of buffer instead of the test compound.

-

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Initiation: Add 50 µL of urea solution to each well.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Color Development:

-

Add 50 µL of phenol reagent to each well.

-

Add 50 µL of alkali reagent to each well.

-

Incubate at 37°C for 30 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 630 nm.

Data Analysis:

-

Calculate the Percentage of Inhibition: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary of Urease Inhibition by Thiourea Derivatives

| Compound ID | IC50 (µM) | Reference |

| N-monoarylacetothiourea b19 | 0.16 ± 0.05 | [9] |

| Alkyl chain-linked thiourea 3c | 10.65 ± 0.45 | [10] |

| Alkyl chain-linked thiourea 3g | 15.19 ± 0.58 | [10] |

| Thiourea (Standard) | 21.00 ± 0.11 | [11] |

| N,N'-disubstituted thiourea derivative | 5.53 ± 0.02 | [11] |

Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation and CO2 transport.[12]

Role of Carbonic Anhydrase in Physiological pH Regulation

CAs play a critical role in maintaining acid-base balance in the body. By catalyzing the interconversion of CO2 and bicarbonate, they facilitate the transport of CO2 from tissues to the lungs and are essential for pH buffering in various tissues and cellular compartments.[13][14]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This colorimetric assay is based on the esterase activity of CA.[15]

Materials and Reagents:

-

Human or Bovine Carbonic Anhydrase

-

p-Nitrophenyl acetate (p-NPA)

-

Thiourea test compounds

-

Acetazolamide (positive control)

-

Tris-HCl Buffer (e.g., 50 mM, pH 7.5)

-

Acetonitrile or DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

CA Working Solution: Dilute the CA stock solution in cold Tris-HCl buffer.

-

Substrate Stock Solution (p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh.

-

Test Compound and Acetazolamide Stock Solutions: Dissolve in DMSO and prepare serial dilutions.

-

-

Assay Plate Setup:

-

Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.

-

Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.

-

Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

-

Blank (No Enzyme): 180 µL Assay Buffer.

-

-

Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

-

Reaction Initiation: Add 20 µL of the Substrate Solution to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[15]

Data Analysis:

-

Calculate Reaction Rates (V): Determine the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100

-

Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary of Carbonic Anhydrase Inhibition by Thiourea Derivatives

| Compound ID | Target Isoform | IC50 (µM) | Reference |

| Sulfonamide-substituted thiourea 9 | hCA II | 0.18 ± 0.05 | [16] |

| Sulfonamide-substituted thiourea 11 | hCA IX | 0.17 ± 0.05 | [16] |

| Sulfonamide-substituted thiourea 12 | hCA XII | 0.58 ± 0.05 | [16] |

| Phthalazine thiourea 3a | hCA I | 6.40 | [17] |

| Phthalazine thiourea 3a | hCA II | 6.13 | [17] |

Xanthine Oxidase Inhibition Assay

Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[18] Elevated levels of uric acid can lead to gout.

Xanthine Oxidase in the Purine Degradation Pathway

Xanthine oxidase catalyzes the final two steps of the purine degradation pathway, leading to the formation of uric acid.[19]

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the formation of uric acid from xanthine.[20]

Materials and Reagents:

-

Xanthine Oxidase

-

Xanthine

-

Thiourea test compounds

-

Allopurinol (positive control)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

DMSO

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Xanthine Oxidase Solution: Prepare a stock solution in phosphate buffer.

-

Xanthine Solution: Prepare a stock solution of the substrate.

-

Test Compound and Allopurinol Stock Solutions: Dissolve in DMSO and prepare serial dilutions.

-

-

Assay Setup:

-

Test: Add buffer, xanthine oxidase solution, and the test compound solution.

-

Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution.

-

Control (No Inhibitor): Add buffer, xanthine oxidase solution, and vehicle.

-

Blank (No Enzyme): Add buffer and the test compound solution.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add the xanthine solution to start the reaction.

-

Absorbance Measurement: Measure the absorbance at 295 nm in kinetic mode.[20]

Data Analysis:

-

Calculate the Percentage of Inhibition: % Inhibition = [((A_control - A_blank) - (A_sample - A_blank)) / (A_control - A_blank)] * 100

-

Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Summary of Xanthine Oxidase Inhibition by Thiourea Derivatives

Currently, there is limited specific data available in the reviewed literature for the IC50 values of a wide range of thiourea derivatives against xanthine oxidase. Further focused studies would be required to populate a comprehensive table for this enzyme. Allopurinol is a commonly used standard inhibitor for comparison in such assays.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-urease therapy: a targeted approach to mitigating antibiotic resistance in Helicobacter pylori while preserving the gut microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]

- 13. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

Application Notes and Protocols: Single-Crystal X-ray Diffraction of 1-(4-Hydroxyphenyl)thiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

Application Notes